molecular formula C14H7F4NO B6377081 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261918-50-6

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6377081
CAS No.: 1261918-50-6
M. Wt: 281.20 g/mol
InChI Key: ZNZROLQGFWOSAD-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C14H7F4NO It is characterized by the presence of a cyano group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(trifluoromethyl)phenylboronic acid
  • 2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol

Uniqueness

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZROLQGFWOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684964
Record name 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-50-6
Record name 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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